Silane, (3,4-dihydro-2H-thiopyran-6-yl)dimethylphenyl-
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Overview
Description
Silane, (3,4-dihydro-2H-thiopyran-6-yl)dimethylphenyl- is a chemical compound characterized by its unique structure, which includes a silane group bonded to a 3,4-dihydro-2H-thiopyran ring and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (3,4-dihydro-2H-thiopyran-6-yl)dimethylphenyl- typically involves the reaction of 3,4-dihydro-2H-thiopyran with dimethylphenylsilane under specific conditions. The reaction may require a catalyst, such as trifluoroacetic acid, to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Silane, (3,4-dihydro-2H-thiopyran-6-yl)dimethylphenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiopyran ring to a tetrahydrothiopyran ring.
Substitution: The silane group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenated reagents and organometallic compounds are often employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Tetrahydrothiopyran derivatives.
Substitution: Various silane derivatives with modified functional groups.
Scientific Research Applications
Silane, (3,4-dihydro-2H-thiopyran-6-yl)dimethylphenyl- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Silane, (3,4-dihydro-2H-thiopyran-6-yl)dimethylphenyl- involves its interaction with specific molecular targets. The silane group can form bonds with various substrates, while the thiopyran ring can undergo redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-pyran: Similar in structure but lacks the silane and dimethylphenyl groups.
Tetrahydrothiopyran: A reduced form of the thiopyran ring.
Phenylsilane: Contains a silane group bonded to a phenyl ring but lacks the thiopyran structure.
Uniqueness
Silane, (3,4-dihydro-2H-thiopyran-6-yl)dimethylphenyl- is unique due to the combination of its silane, thiopyran, and dimethylphenyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
162318-36-7 |
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Molecular Formula |
C13H18SSi |
Molecular Weight |
234.43 g/mol |
IUPAC Name |
3,4-dihydro-2H-thiopyran-6-yl-dimethyl-phenylsilane |
InChI |
InChI=1S/C13H18SSi/c1-15(2,12-8-4-3-5-9-12)13-10-6-7-11-14-13/h3-5,8-10H,6-7,11H2,1-2H3 |
InChI Key |
IUMYHQBZNHSKQB-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C1=CCCCS1)C2=CC=CC=C2 |
Origin of Product |
United States |
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